2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl

Übersicht

Beschreibung

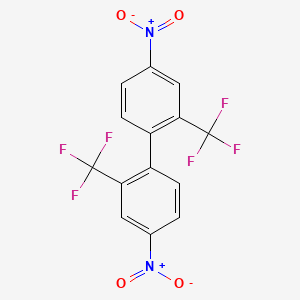

2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl is a nitro-substituted biphenyl derivative featuring two trifluoromethyl (-CF₃) groups at the 2,2'-positions and nitro (-NO₂) groups at the 4,4'-positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl, followed by substitution with trifluoroacetate to introduce the trifluoromethyl groups. Subsequent oxidation and nitration steps yield the final product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. The use of readily available raw materials and efficient reaction conditions, such as controlled temperature and pressure, are crucial. The process may also involve continuous flow reactors to enhance scalability and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.

Major Products

Reduction: 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation: Oxidized biphenyl derivatives with additional functional groups.

Wissenschaftliche Forschungsanwendungen

Use as a Monomer in Polyimide Synthesis

2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl is a precursor in the synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, a key monomer for polyimides . Polyimides are polymers known for their excellent thermal stability, mechanical strength, and electrical insulation properties, making them suitable for a wide range of applications .

Properties and Applications of Polyimides:

- High-Temperature Resistance: Polyimides can withstand high temperatures, making them ideal for aerospace and automotive applications .

- Electrical Insulation: They exhibit excellent electrical insulation properties, crucial for electronic devices and components .

- Mechanical Strength: Polyimides possess high mechanical strength, allowing their use in structural components and films .

- Optical Properties: Some polyimides, modified with fluorinated diamines like 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, show good optical properties, suitable for flexible display screens and transparent touch films .

Applications:

- Flexible liquid crystal display screens

- Transparent touch films for electronic equipment

- Flexible solar cell lining plates

- Flexible LED lighting equipment

- Microelectronic devices

- Electric wires and cables

- Computers and digital appliances

Production of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl

This compound is a precursor to 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, which is produced through the reduction of the nitro groups . This diamine is a valuable building block in polymer chemistry .

Reduction Methods:

Alternative Nitration Methods

Traditional methods for producing this compound often involve mixed acids (nitric acid/concentrated sulfuric acid), which can result in low yields and the formation of unwanted byproducts . Recent innovations focus on alternative nitration methods to improve yield and reduce environmental impact .

Ammonium Nitrate Method:

- Using ammonium nitrate as a nitrating agent can lead to higher reaction yields and milder reaction conditions .

- This method simplifies post-treatment and improves product quality .

- Example: Dissolving 2,2'-bis(trifluoromethyl)biphenyl in N-methylpyrrolidone, adding sulfonyl chloride, and then using sodium nitrite as a nitration reagent to obtain this compound with a 67.89% yield .

Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl

The synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl involves several processes to ensure high safety and production efficiency .

Three-Step Process:

Wirkmechanismus

The mechanism of action of 2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl is primarily influenced by its functional groups. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The nitro groups can participate in redox reactions, making the compound a versatile intermediate in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Nitro-Substituted Biphenyl Derivatives

Nitro groups in biphenyl derivatives are often associated with mutagenic activity. For example, 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid and its analogs demonstrated frameshift mutagenicity in Salmonella typhimurium strains due to nitro group positioning and electronic effects . However, direct toxicity data for this compound remain unstudied in the literature provided.

Table 1: Comparison of Nitro-Substituted Biphenyl Derivatives

Bis(trifluoromethyl)biphenyl Derivatives with Diverse Functional Groups

Diamines (TFMB and 6FODA)

- TFMB : The diamine derivative of the target compound, TFMB, is widely used in polyimides. PIs derived from TFMB exhibit glass transition temperatures (Tg) exceeding 300°C, coefficients of thermal expansion (CTE) as low as 21 ppm/°C, and exceptional optical transparency (>85% transmittance at 400 nm) .

- 6FODA: 2,2'-Bis(trifluoromethyl)-4,4'-diaminodiphenyl ether (6FODA), an ether-linked analog, reduces π-π stacking in polyamide-imides (PAIs), enhancing solubility and mechanical flexibility .

Dianhydrides (6FBPDA)

6FBPDA (2,2'-bis(trifluoromethyl)-4,4',5,5'-biphenyltetracarboxylic dianhydride) produces PIs with low CTE (~10 ppm/°C), high thermal stability (>500°C decomposition), and improved solubility in polar aprotic solvents .

Other Fluorinated Aromatic Compounds

Polyimides derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and TFMB exhibit ultralow CTE (<20 ppm/°C) and high mechanical strength (>200 MPa tensile strength), outperforming non-fluorinated analogs like ODA-based PIs .

Research Findings and Implications

- Trifluoromethyl Effects : The -CF₃ groups in this compound likely enhance thermal stability and solubility in derived polymers, as seen in TFMB-based PIs .

- Nitro Group Considerations : While nitro substituents can confer mutagenicity, steric shielding by -CF₃ groups may mitigate risks, though empirical validation is needed .

Biologische Aktivität

2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl (CAS No. 641-98-5) is a synthetic organic compound known for its complex structure and diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a biphenyl core substituted with two trifluoromethyl groups and two nitro groups. Its distinctive chemical structure contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through enzyme inhibition and interaction with cellular pathways. Below are key findings from the literature:

Enzyme Inhibition

Studies have shown that this compound interacts with multiple enzymes, leading to significant biological effects:

- Topoisomerase Inhibition : The compound has been reported to inhibit mammalian topoisomerase II, which is crucial in DNA replication and transcription processes. This inhibition can lead to apoptosis in cancer cells .

- Matrix Metalloproteinases (MMPs) : It may also interact with MMPs, which are involved in tumor progression and metastasis .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines:

- MCF-7 Cell Line : In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 10 µM after 72 hours of treatment.

- HeLa Cell Line : Similar inhibitory effects were observed in HeLa cells, with an IC50 value around 12 µM .

The mechanism by which this compound exerts its biological effects appears to involve:

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound leads to cell cycle arrest at the G1 phase.

- Apoptosis Induction : The compound may trigger apoptotic pathways via caspase activation .

Data Tables

| Cell Line | IC50 (µM) | Treatment Duration (h) | Effect Observed |

|---|---|---|---|

| MCF-7 | 10 | 72 | Significant inhibition of proliferation |

| HeLa | 12 | 72 | Significant inhibition of proliferation |

| Jurkat | 4.64 | 72 | Highest inhibition observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nitration of a biphenyl precursor. Key steps include:

- Precursor preparation : Start with 2,2'-bis(trifluoromethyl)biphenyl, followed by controlled nitration using mixed acids (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) to isolate the dinitro product.

- Characterization : Confirm purity via HPLC (>99%) and structural validation using ¹⁹F NMR (δ -60 to -65 ppm for CF₃ groups) and FT-IR (asymmetric NO₂ stretching at ~1520 cm⁻¹) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Essential Methods :

- ¹H/¹³C/¹⁹F NMR : Assign signals for aromatic protons (δ 7.5–8.5 ppm), CF₃ groups (¹⁹F NMR), and nitro substituents. Cross-validate with 2D NMR (COSY, HSQC) for regioselectivity .

- FT-IR : Identify nitro (1520 cm⁻¹) and C-F (1150–1250 cm⁻¹) vibrations.

- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking) for solid-state applications .

Advanced Research Questions

Q. How does the electron-withdrawing nature of nitro and trifluoromethyl groups influence reactivity in copolymerization?

- Mechanistic Insight : The nitro and CF₃ groups reduce electron density on the biphenyl core, enhancing electrophilicity. This facilitates nucleophilic aromatic substitution (e.g., with diamines to form polyimides) or Suzuki coupling for extended π-conjugation .

- Experimental Design : Use density functional theory (DFT) to calculate Fukui indices for reactive sites. Pair with kinetic studies (e.g., monitoring reaction progress via in-situ FT-IR) to optimize monomer reactivity ratios .

Q. How can discrepancies in thermal decomposition data between studies be systematically addressed?

- Resolution Strategy :

- Controlled Thermogravimetric Analysis (TGA) : Perform under inert (N₂) and oxidative (air) atmospheres at 10°C/min. Compare degradation onset temperatures (Td₅%) and char yields.

- Cross-linking analysis : Use dynamic mechanical analysis (DMA) to correlate thermal stability with cross-link density in polymer blends .

- Literature Benchmarking : Note that conflicting Td values (e.g., 320–350°C) may arise from differences in sample preparation (film vs. powder) or residual solvent content .

Q. What strategies enhance the optical transparency of polyimides derived from this compound precursors?

- Material Design :

- Copolymerization : Incorporate ether-containing dianhydrides (e.g., BPADA) to reduce charge-transfer complexes, improving transparency (>85% at 550 nm) .

- Molecular Dynamics (MD) Simulations : Model chain packing to minimize crystallinity, which scatters light. Validate with UV-Vis spectroscopy and haze measurements .

Q. How do copolymerization ratios impact mechanical properties like Young’s modulus and CTE?

- Experimental Approach :

- Stepwise Copolymer Synthesis : Vary the molar ratio of this compound with flexible diamines (e.g., TFMB) to balance rigidity and flexibility .

- Mechanical Testing : Use tensile testing (ASTM D882) and thermomechanical analysis (TMA) to measure Young’s modulus (target: 2.5–4.0 GPa) and CTE (target: <20 ppm/K) .

- Failure Analysis : SEM imaging of fracture surfaces to identify phase separation or voids in copolymer films .

Eigenschaften

IUPAC Name |

4-nitro-1-[4-nitro-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F6N2O4/c15-13(16,17)11-5-7(21(23)24)1-3-9(11)10-4-2-8(22(25)26)6-12(10)14(18,19)20/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMVQGPUTBIFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463930 | |

| Record name | 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-98-5 | |

| Record name | 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.